9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine is a synthetic organic compound classified as a purine derivative. It features a 2-chloro-6-fluorobenzyl group at the ninth position of the purine ring and a dimethylamino group at the sixth position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents, as well as in organic synthesis as a building block for more complex molecules .
9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine belongs to the class of purines, which are essential components of nucleic acids. Its structural modifications enhance its biological activity and potential therapeutic uses.
The synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine typically involves several steps, starting from commercially available precursors. A common method includes:
In industrial settings, this synthesis is optimized for scale, utilizing continuous flow reactors and automated systems to ensure precise control over reaction parameters, maximizing yield and purity.
The molecular formula of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine is C14H13ClFN5. Its structure can be represented as follows:
These identifiers provide a systematic way to describe its chemical structure and properties .
The compound's structural characteristics are significant for its reactivity and interaction with biological targets. The presence of halogen atoms (chlorine and fluorine) can influence its pharmacological properties by altering electronic distribution within the molecule.
9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine can undergo various chemical reactions:
These reactions expand the utility of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine in organic synthesis, enabling the creation of diverse derivatives for research and therapeutic purposes.
The mechanism of action for 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine primarily involves its interaction with specific molecular targets within biological systems. It has been studied for its potential ability to inhibit certain enzymes involved in nucleic acid metabolism or to interfere with signaling pathways that regulate cell growth and proliferation.
The compound's dimethylamino group may enhance its solubility and bioavailability, while the halogenated benzyl moiety could facilitate binding to target proteins or nucleic acids, leading to altered biological responses .
9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine exhibits characteristics typical of purines, including solubility in polar solvents. Specific physical properties such as melting point and boiling point may vary based on purity and environmental conditions.
The compound's reactivity is influenced by its functional groups:
Relevant data regarding these properties can be found in chemical databases like PubChem .
9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine has several applications across various scientific fields:
9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine is a synthetically modified purine derivative with the systematic chemical name 9-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine. It is registered under the CAS Registry Number 70091-23-5, providing a unique identifier for this specific chemical entity. The molecular formula is C₁₄H₁₃ClFN₅, corresponding to a molecular weight of 305.74 g/mol [1] [9].
The compound features a purine core structure substituted at the N9 position with a 2-chloro-6-fluorobenzyl group and at the C6 position with a dimethylamino group. This dual substitution pattern creates a hybrid molecule that combines the hydrogen-bonding capabilities of the purine system with the steric and electronic influences of the halogenated benzyl moiety. The compound's structure has been computationally analyzed, revealing a calculated density of 1.39 g/cm³, boiling point of 475°C at standard atmospheric pressure, and flash point of 241.1°C [1] [4] [9].
Table 1: Molecular Properties of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine
Property | Value |
---|---|
CAS Registry Number | 70091-23-5 |
Molecular Formula | C₁₄H₁₃ClFN₅ |
Molecular Weight | 305.74 g/mol |
Systematic Name | 9-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine |
Density | 1.39 g/cm³ |
Boiling Point | 475°C at 760 mmHg |
Flash Point | 241.1°C |
Partition Coefficient (LogP) | 2.73 |
The compound is recognized by several synonyms in chemical literature and commercial catalogs:
These alternative names reflect different naming conventions but consistently reference the same core structure with the characteristic 2-chloro-6-fluorobenzyl and dimethylamino substituents. The compound's SMILES notation (C1=NC3=C([N]1CC2=C(C=CC=C2Cl)F)N=CN=C3N(C)C) and InChIKey (ZRTHYLLRNKJAEG-UHFFFAOYSA-N) provide machine-readable representations of its molecular structure [9].
The development of 9-(2-chloro-6-fluorobenzyl)-6-dimethylaminopurine emerged from early research into purine analogs as potential bioactive compounds during the late 20th century. Initial synthetic work was conducted by researchers at Takeda Chemical Industries, who patented methods for its preparation in the early 1980s as part of their investigations into modified purine derivatives [1]. The primary synthetic route developed during this period achieved a moderate yield of approximately 63%, establishing the foundational chemistry for producing this compound [1].
Building upon this early work, medicinal chemists Imai and Seo conducted significant structural optimization studies in 1980, publishing their findings in the European Journal of Medicinal Chemistry. Their research focused on modifying the benzyl substitution pattern at the N9 position of the purine ring system and systematically evaluating different amino group modifications at the C6 position. Through this work, the 2-chloro-6-fluorobenzyl configuration emerged as a particularly promising substitution pattern due to its optimal steric and electronic properties [1].
Table 2: Historical Development Timeline of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine
Year | Development Milestone | Researchers/Entity |
---|---|---|
1980 | Initial synthesis and structural optimization | Imai and Seo |
1980 | Patent for synthesis methods | Takeda Chemical Industries |
1983 | Improved synthetic methodologies | Takeda Chemical Industries |
2024 | Commercial availability for research purposes | Multiple chemical suppliers |
The compound's development history reflects the broader evolution of purine chemistry from early anti-metabolite research to targeted therapeutic applications. Originally designated as VM 6736 in research protocols, it was positioned within a series of compounds investigated for their potential biological activities, though specific therapeutic claims were not initially emphasized in the foundational patents [1] [4]. The synthetic methodologies established during this formative period continue to inform contemporary approaches to similar N9-benzyl-substituted purine derivatives in medicinal chemistry [1].
The molecular architecture of 9-(2-chloro-6-fluorobenzyl)-6-dimethylaminopurine demonstrates key innovations in purine functionalization that have influenced subsequent developments in purine-based medicinal chemistry. The compound features three strategically positioned modifications to the purine scaffold: (1) a benzyl group at the N9 position incorporating ortho-chloro and meta-fluoro substituents; (2) a dimethylamino group replacing the traditional hydroxy or amino functionality at C6; and (3) preservation of the unsubstituted N1 and N3 positions, which serve as potential hydrogen-bond acceptors [1] [3].
The N9-benzylation anchors the purine system to an aromatic ring, significantly altering the molecule's conformational flexibility and hydrophobic character. The specific use of a 2-chloro-6-fluorobenzyl moiety creates a distinctive electronic environment where the ortho-chloro substituent provides steric bulk adjacent to the methylene bridge while the meta-fluoro atom (positioned ortho to the benzyl attachment point) contributes strong electron-withdrawing character. This combination results in a twisted conformation where the benzyl ring lies approximately perpendicular to the purine plane, as evidenced by computational modeling studies [1] [9].
The C6-dimethylamino group represents a critical departure from naturally occurring purine structures. This tertiary amine functionality substantially increases the basicity of the purine system compared to adenine derivatives while maintaining hydrogen-bonding capability through the dimethylamino nitrogen's lone pair. The electron-donating character of this group significantly influences the electron density distribution throughout the purine ring, particularly at the adjacent N1 and N7 positions [3] [5].
Structural comparisons with related bioactive purines reveal how these specific modifications confer unique properties:
Table 3: Significance of Structural Features in Purine-Based Chemistry
Structural Feature | Chemical Significance | Biological Implications |
---|---|---|
N9-(2-chloro-6-fluorobenzyl) | Creates steric bulk and electron-withdrawing effects | Enhances selectivity for hydrophobic binding pockets |
C6-dimethylamino | Electron-donating group with hydrogen-bond acceptor | Facilitates interactions with kinase hinge regions |
Unsubstituted N1 position | Maintains hydrogen-bond acceptor capability | Preserves potential for key target interactions |
Unsubstituted C2 position | Electron-deficient position | Allows potential for electrophilic interactions |
Purine core structure | Planar, heteroaromatic scaffold | Provides base stacking capabilities |
These structural attributes exemplify the sophisticated molecular design approaches in contemporary purine chemistry, where specific substituents are strategically combined to create compounds with tailored electronic properties, three-dimensional shapes, and hydrogen-bonding capabilities. The compound serves as a valuable prototype for understanding how simultaneous modification at multiple purine ring positions can produce molecules with distinctive physicochemical profiles and potential for selective biological interactions [3] [5] [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: